molecular formula C11H13N3O2 B4954889 N-allyl-N'-(3-pyridinylmethyl)ethanediamide

N-allyl-N'-(3-pyridinylmethyl)ethanediamide

Cat. No.: B4954889
M. Wt: 219.24 g/mol
InChI Key: BPRWJFCEPJZRSX-UHFFFAOYSA-N
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Description

N-allyl-N'-(3-pyridinylmethyl)ethanediamide, also known as APME, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APME is a member of the ethylenediamine-based ligands family, which is widely used in coordination chemistry and bioinorganic chemistry.

Mechanism of Action

The exact mechanism of action of N-allyl-N'-(3-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of cancer and neurodegenerative diseases. This compound has also been found to activate the caspase cascade, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has been found to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-allyl-N'-(3-pyridinylmethyl)ethanediamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-allyl-N'-(3-pyridinylmethyl)ethanediamide. One of the areas of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other signaling pathways involved in cell growth and survival.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-allyl-N'-(3-pyridinylmethyl)ethanediamide involves a multi-step process that begins with the reaction of 3-pyridinemethanol with allylamine to form N-allyl-3-pyridinemethanamine. This intermediate is then reacted with ethylenediamine to produce this compound. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-allyl-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. This compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Properties

IUPAC Name

N-prop-2-enyl-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-5-13-10(15)11(16)14-8-9-4-3-6-12-7-9/h2-4,6-7H,1,5,8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRWJFCEPJZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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